N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide
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Overview
Description
“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” is a synthetic organic compound that features a unique combination of structural motifs, including a benzhydryl group, a thiazole ring, a bromoadamantane moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst such as aluminum chloride.
Bromination of Adamantane: The adamantane core can be brominated using bromine or N-bromosuccinimide (NBS) under radical conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the bromoadamantane derivative with the thiazole intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the adamantane moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or infectious diseases.
Materials Science: The unique structural features of the compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of “N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies and computational modeling to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzhydryl-1,3-thiazol-2-yl)-2-phenoxyacetamide
- N-(4-benzhydryl-1,3-thiazol-2-yl)-3-chloroadamantane-1-carboxamide
- N-(4-benzhydryl-1,3-thiazol-2-yl)-3-iodoadamantane-1-carboxamide
Uniqueness
“N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide” is unique due to the presence of the bromine atom in the adamantane moiety, which can impart distinct reactivity and properties compared to its chloro or iodo analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-(4-benzhydryl-1,3-thiazol-2-yl)-3-bromoadamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2OS/c28-27-14-18-11-19(15-27)13-26(12-18,17-27)24(31)30-25-29-22(16-32-25)23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,16,18-19,23H,11-15,17H2,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHSPJIIMGQTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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